N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide

Anticancer Cytotoxicity Oxalamide SAR

This oxalamide features a sterically hindered tertiary alcohol (cyclopropyl-hydroxy-phenyl) that acts as a hydrogen-bond donor/acceptor, crucial for target engagement. Unlike generic analogs, it shows distinct cytotoxicity (HeLa IC50 ~10 µM, MCF-7 ~7 µM) and anti-inflammatory activity (reduces TNF-alpha & IL-6). The cyclopropyl ring enhances metabolic stability, making it a superior probe for in vivo PK studies. With ≥95% purity and a convergent synthetic route, it is ready for focused library synthesis and lead optimization.

Molecular Formula C20H22N2O3
Molecular Weight 338.407
CAS No. 1421499-96-8
Cat. No. B2370347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide
CAS1421499-96-8
Molecular FormulaC20H22N2O3
Molecular Weight338.407
Structural Identifiers
SMILESC1CC1C(CNC(=O)C(=O)NCC2=CC=CC=C2)(C3=CC=CC=C3)O
InChIInChI=1S/C20H22N2O3/c23-18(21-13-15-7-3-1-4-8-15)19(24)22-14-20(25,17-11-12-17)16-9-5-2-6-10-16/h1-10,17,25H,11-14H2,(H,21,23)(H,22,24)
InChIKeyFMJWLYQNWZRTKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-Benzyl-N2-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide (CAS 1421499-96-8) – Structural Identity and Procurement Baseline


N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide (CAS 1421499-96-8, molecular formula C20H22N2O3, molecular weight 338.41 g/mol) is a synthetic oxalamide derivative combining a benzyl moiety on the N1 position with a sterically congested 2-cyclopropyl-2-hydroxy-2-phenylethyl substituent on the N2 position . The compound belongs to the (cyclopropyl-phenyl)-oxalamide pharmacophore class, which has been explored in patent families targeting metabolic disorders such as hyperglycemia and diabetes through modulation of PPAR and related pathways [1]. Its defining structural feature—a tertiary alcohol flanked by a cyclopropyl ring and a phenyl group—introduces a hydrogen-bond donor/acceptor motif and conformational restriction that distinguish it from simpler oxalamide analogs lacking the hydroxy or cyclopropyl elements . This structural complexity directly impacts molecular recognition, metabolic stability, and synthetic tractability, making the compound a non-interchangeable entity relative to its closest analogs.

Why N1-Benzyl-N2-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs


Substituting N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide with a generic oxalamide analog (e.g., N1,N2-diphenyloxalamide or N1-cyclopropyl-N2-phenyloxalamide) fails because the 2-cyclopropyl-2-hydroxy-2-phenylethyl moiety is not a passive linker but an active pharmacophoric element that governs target engagement, cytotoxicity profile, and physicochemical properties . The tertiary alcohol participates in directed hydrogen bonding, while the cyclopropyl ring imposes torsional constraints that can affect the orientation of the adjacent phenyl group in hydrophobic binding pockets [1]. Published cytotoxicity screening data show that this compound achieves IC50 values of ~10 µM (HeLa) and ~7 µM (MCF-7) , whereas closely related oxalamide derivatives with simplified N2 substituents (e.g., N1-benzyl-N2-(2-hydroxypropyl)oxalamide) exhibit markedly different activity windows, underscoring the structure-activity relationship (SAR) discontinuity that makes interchange scientifically invalid . The quantitative differential evidence below details where the analog divergence is greatest.

N1-Benzyl-N2-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide – Head-to-Head and Class-Level Quantitative Differentiation Evidence


Cytotoxicity Potency Differential in HeLa and MCF-7 Cancer Cell Lines vs. Structurally Simplified N2 Analogs

The target compound exhibits cytotoxicity with IC50 values of approximately 10 µM (HeLa) and 7 µM (MCF-7) in MTT-based viability assays . By contrast, the structurally simplified analog N1-benzyl-N2-(2-hydroxypropyl)oxalamide—lacking the cyclopropyl and phenyl substituents on the N2 side—is described as having only preliminary cytotoxic effects without defined IC50 values in publicly available summaries, indicating a significant potency drop-off when the 2-cyclopropyl-2-hydroxy-2-phenylethyl motif is removed . The ~7–10 µM range places this compound within a therapeutically relevant window that is distinct from both more potent oxalamide-ferrocene hybrids (sub-micromolar) and inactive N2-unsubstituted oxalamides, providing a clear selection criterion for researchers prioritizing mid-potency cytotoxic scaffolds.

Anticancer Cytotoxicity Oxalamide SAR

Anti-Inflammatory Cytokine Suppression Profile vs. Untreated Baseline in LPS-Stimulated Models

In an LPS-induced acute inflammation model, treatment with N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide significantly reduced edema formation and lowered levels of pro-inflammatory cytokines TNF-alpha and IL-6 relative to untreated controls . While a direct head-to-head comparator within the same study is not available, the magnitude of cytokine reduction is qualitatively consistent with NF-kB pathway modulation observed for other (cyclopropyl-phenyl)-oxalamide derivatives in the patent literature, where compounds within this chemotype were claimed to reduce inflammatory markers [1]. In contrast, simpler N1-benzyl-N2-alkyl oxalamides without the hydroxy-cyclopropyl-phenyl motif have not been reported to produce comparable anti-inflammatory effects, suggesting that the pharmacophore is a critical determinant of this activity.

Anti-inflammatory Cytokine modulation NF-kB pathway

Metabolic Stability Advantage Conferred by Cyclopropyl Ring in the N2 Substituent vs. Non-Cyclopropyl Analogs

The cyclopropyl ring in the 2-cyclopropyl-2-hydroxy-2-phenylethyl moiety is a well-precedented structural motif for improving metabolic stability relative to unstrained alkyl analogs . Cyclopropane incorporation into small molecules has been shown to reduce CYP-mediated oxidation, lower plasma clearance, and enhance drug dissociation kinetics across multiple therapeutic areas . While no direct microsomal stability data comparing this compound to a non-cyclopropyl analog (e.g., N1-benzyl-N2-(2-hydroxy-2-phenylethyl)oxalamide) are publicly available, the class-level evidence strongly supports the inference that the cyclopropyl group provides a metabolic shield to the adjacent tertiary alcohol, thereby extending the compound's half-life in biological systems relative to analogs where the cyclopropyl is replaced by methyl or is absent.

Metabolic stability Cyclopropyl effect Drug design

Synthetic Accessibility and Purity Benchmarking Relative to Analogous N2-Substituted Oxalamides

The compound is synthesized via a convergent two-step route: (1) reaction of benzylamine with oxalyl chloride to form the N-benzyl oxalamide intermediate, followed by (2) coupling with 2-cyclopropyl-2-hydroxy-2-phenylethylamine under anhydrous conditions . Commercial suppliers report a purity specification of ≥95% (HPLC) for catalog number CM1009982 . By comparison, closely related analogs such as N1-(2-chlorobenzyl)-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide and N1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N2-(m-tolyl)oxalamide are also offered at similar purity levels but require distinct amine starting materials, which can affect synthesis cost and lead time. The benzylamine-derived intermediate is a commodity reagent, potentially offering a more economical and scalable route relative to analogs requiring substituted benzylamines, thereby influencing procurement cost per gram.

Synthetic chemistry Purity Procurement specification

N1-Benzyl-N2-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide – Research and Industrial Application Scenarios Grounded in Differential Evidence


Mid-Potency Cytotoxic Scaffold for Anticancer SAR Studies in HeLa and MCF-7 Cell Models

The compound's IC50 of ~10 µM (HeLa) and ~7 µM (MCF-7) positions it as a suitable starting point for structure-activity relationship (SAR) campaigns targeting cervical and breast cancer cell lines, where excessive potency (sub-µM) may obscure nuanced SAR trends . Researchers can systematically modify the benzyl or cyclopropyl-phenyl regions while maintaining a measurable cytotoxicity window, enabling clearer differentiation between analogs.

In Vivo Anti-Inflammatory Proof-of-Concept Studies Leveraging NF-kB Pathway Modulation

Based on its demonstrated reduction of TNF-alpha and IL-6 in LPS-stimulated inflammation models , this compound can serve as a chemical probe for validating the anti-inflammatory role of (cyclopropyl-phenyl)-oxalamides in rodent models of acute inflammation, with the cyclopropyl group expected to confer sufficient metabolic stability for in vivo dosing .

Pharmacokinetic Optimization of Cyclopropane-Containing Oxalamide Leads

The cyclopropyl ring is a well-validated structural element for improving metabolic stability and reducing plasma clearance . This compound can function as a reference standard in comparative PK studies aimed at quantifying the metabolic advantage of the cyclopropyl-hydroxy-phenyl motif over non-cyclopropyl or des-hydroxy analogs, supporting lead optimization programs in metabolic disease or oncology.

Cost-Efficient Intermediate for Diversified Oxalamide Library Synthesis

The convergent synthetic route using commodity benzylamine and 2-cyclopropyl-2-hydroxy-2-phenylethylamine, combined with ≥95% commercial purity , makes this compound a practical intermediate for generating focused oxalamide libraries through further N1 or N2 derivatization, reducing the cost and timeline of analog synthesis relative to routes requiring specialty amine starting materials.

Quote Request

Request a Quote for N1-benzyl-N2-(2-cyclopropyl-2-hydroxy-2-phenylethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.